molecular formula C7H13ClN2O B3216164 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride CAS No. 1171086-95-5

3-Tert-butyl-1,2-oxazol-5-amine hydrochloride

Cat. No. B3216164
CAS RN: 1171086-95-5
M. Wt: 176.64 g/mol
InChI Key: QGZABSFGNXZCKX-UHFFFAOYSA-N
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Description

3-Tert-butyl-1,2-oxazol-5-amine hydrochloride is a chemical compound with the molecular formula C7H13ClN2O and a molecular weight of 176.64 . It is a derivative of oxazole, a heterocyclic compound that consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 .


Synthesis Analysis

The synthesis of oxazole derivatives, including 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride, has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . Various synthetic protocols have been developed based on different substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The tert-butyl group is attached at the 3rd position of the oxazole ring .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are influenced by the substitution pattern in the oxazole ring . For instance, the presence of the tert-butyl group at the 3rd position in 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride could potentially influence its reactivity and the type of reactions it can undergo.

Scientific Research Applications

Recent Trends

Recent research focuses on specialized subjects, including functionalized isoxazoles, nitroisoxazoles, and 2,1-benzisoxazoles. Additionally, studies explore isoxazole-containing compounds with specific biological activities . These trends contribute to the active development of medicinal chemistry.

Mechanism of Action

Target of Action

It is known that many isoxazoles, the class of compounds to which it belongs, possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . This suggests that the compound may interact with a wide range of targets, depending on its specific structure and functional groups.

Mode of Action

The presence of the labile n–o bond in the isoxazole ring allows for various transformations, leading to the formation of 1,3-bifunctional derivatives of carbonyl compounds . This suggests that the compound may interact with its targets through a series of transformations, potentially altering their function or activity.

properties

IUPAC Name

3-tert-butyl-1,2-oxazol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-7(2,3)5-4-6(8)10-9-5;/h4H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZABSFGNXZCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-1,2-oxazol-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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